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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1329540

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(1H-pyrrol-1-yl)aniline, a molecule of interest for researchers, scientists, and
professionals in the field of drug development and materials science. This document presents a
detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a foundational resource for its characterization and
application.

Executive Summary

2-(1H-Pyrrol-1-yl)aniline is a bifunctional aromatic compound featuring both a pyrrole and an
aniline moiety. Understanding its structural and electronic properties through spectroscopic
analysis is crucial for its utilization in the synthesis of more complex molecules, including
pharmaceuticals and functional materials. This guide summarizes the key spectroscopic
signatures of 2-(1H-pyrrol-1-yl)aniline, providing quantitative data in structured tables,
detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic

analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR, IR, and MS data for 2-(1H-pyrrol-1-
ylaniline.
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Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assighment
7.16-7.12 m 2H, Ar-H
6.82 t 2.1 2H, Pyrrole-H
6.79-6.75 m 2H, Ar-H
6.33 t 2.0 2H, Pyrrole-H
3.68 S 2H, NH2
Solvent: CDCls, Frequency: 400 MHz[1]
« 13 1
Chemical Shift (8) ppm Assignment
142.07 Ar-C
128.59 Ar-C
127.54 Ar-C
127.20 Ar-C
121.74 Pyrrole-C
118.43 Ar-C
116.13 Ar-C
109.42 Pyrrole-C

Solvent: CDCIs, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
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Technique Absorption Bands (cm~?) Source

Data not explicitly available in MAYBRIDGE CHEMICAL

FTIR (KBr Wafer)
search results COMPANY LTD.[2]

Data not explicitly available in ) )
ATR-IR Bio-Rad Laboratories, Inc.[2]
search results

Data not explicitly available in ) ]
Vapor Phase IR Sigma-Aldrich Co. LLC[2]
search results

Table 4: Mass Spectrometry (MS) Data

Technique m/z Relative Intensity Assignment

HRMS (M+H)* 159.0917 (Calculated) - CioH1iN2*

159.0916 (Found)

GC-MS 157 Top Peak [M-H]* or fragment
158 2nd Highest [M]*+
130 3rd Highest Fragment

Source for HRMS:[1], Source for GC-MS: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 2-(1H-pyrrol-1-yl)aniline.

Instrumentation: A 400 MHz NMR spectrometer for *H NMR and a 100 MHz spectrometer for
13C NMR.

Sample Preparation: The sample of 2-(1H-pyrrol-1-yl)aniline was dissolved in deuterated
chloroform (CDCls).
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1H NMR Spectroscopy Protocol:

A standard 5 mm NMR tube was used.

The prepared sample solution was transferred into the NMR tube.

The spectrometer was tuned and shimmed for the CDCls solvent.

A standard one-pulse sequence was used to acquire the *H NMR spectrum.

The spectral data was processed, including Fourier transformation, phase correction, and
baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCIs (o
7.26 ppm).

13C NMR Spectroscopy Protocol:
e The same sample and instrument were used as for *H NMR.

o A proton-decoupled pulse sequence was employed to acquire the 13C NMR spectrum,
resulting in single lines for each unique carbon atom.

e The data was processed similarly to the *H NMR spectrum. Chemical shifts were referenced
to the CDCls solvent peak (0 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(1H-pyrrol-1-yl)aniline.
Instrumentation:

e For FTIR (KBr Wafer): A standard FTIR spectrometer.

o For ATR-IR: A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR Il accessory.[2]
FTIR (KBr Wafer) Protocol:

e A small amount of 2-(1H-pyrrol-1-yl)aniline was ground with dry potassium bromide (KBr)
powder in an agate mortar.
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e The mixture was pressed into a thin, transparent pellet using a hydraulic press.
e The KBr pellet was placed in the sample holder of the FTIR spectrometer.

e The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400
cm™1).

Attenuated Total Reflectance (ATR)-IR Protocol:

» A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond
or zinc selenide).

o Pressure was applied to ensure good contact between the sample and the crystal.

e The infrared spectrum was recorded. The evanescent wave penetrates the sample, and the
resulting absorption spectrum is measured.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(1H-pyrrol-1-
ylaniline.

Instrumentation:

e For HRMS: A high-resolution mass spectrometer.

e For GC-MS: A gas chromatograph coupled to a mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) Protocol:

e The sample was introduced into the ion source of the mass spectrometer.

e The molecule was ionized, typically using a soft ionization technique like electrospray
ionization (ESI) to observe the protonated molecular ion ([M+H]*).

e The mass-to-charge ratio of the ions was measured with high accuracy to determine the
elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
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» Adilute solution of the sample was prepared in a volatile solvent.

e The solution was injected into the gas chromatograph, where the compound was vaporized
and separated from any impurities on a capillary column.

e The separated compound eluted from the GC column and entered the mass spectrometer's
ion source.

e The molecules were ionized, typically by electron impact (El), which causes fragmentation.

e The mass spectrometer scanned a range of m/z values to detect the parent ion and its
fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-(1H-pyrrol-1-yl)aniline.
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Spectroscopic Techniques
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Spectroscopic Analysis Workflow for 2-(1H-pyrrol-1-yl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329540#spectroscopic-data-nmr-ir-ms-of-2-1h-
pyrrol-1-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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